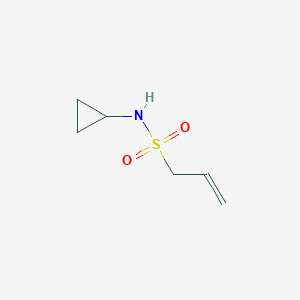

N-Cyclopropylprop-2-ene-1-sulfonamide

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylprop-2-ene-1-sulfonamide typically involves the reaction of cyclopropylamine with prop-2-ene-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Reactivity of the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitutions and acts as a directing group in metal-catalyzed reactions:

Mechanistic Notes :

-

Alkylation proceeds via SN2 displacement at the sulfonamide nitrogen .

-

Hydrolysis under acidic conditions cleaves the sulfonamide bond, releasing sulfonic acid and cyclopropylamine .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles or under catalytic conditions:

a. Acid-Induced Ring Opening

-

Reagents : H₂SO₄, H₂O, 80°C.

-

Product : Allyl sulfonamide with a linear carbon chain.

b. Transition Metal-Catalyzed Coupling

-

Catalyst : Ni(II)/ligand system (e.g., bipyridine).

-

Substrate : Pendant alkyl chlorides.

-

Product : Arylcyclopropanes or ring-contracted bicyclic sulfonamides.

Example :

Alkene Functionalization

The allyl group participates in conjugate additions and cycloadditions:

Mechanistic Notes :

-

The electron-deficient alkene reacts as a dienophile in Diels-Alder reactions .

-

Hydroboration follows anti-Markovnikov selectivity due to sulfonamide electronic effects .

Catalytic Cross-Electrophile Coupling

Recent advances highlight nickel-catalyzed intramolecular coupling:

-

Substrate : N-Cyclopropylprop-2-ene-1-sulfonamide with pendant electrophiles (e.g., benzyl chlorides).

-

Conditions : NiCl₂·glyme, Zn, DMA, 80°C, 12 h.

-

Product : Benzannulated cyclopropane sulfonamides.

-

Key Insight : Oxidative addition of the C–N bond initiates the reaction, followed by transmetallation and reductive elimination .

Representative Transformation :

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

N-Cyclopropylprop-2-ene-1-sulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar sulfonamide structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of sulfonamide compounds have demonstrated inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism, leading to reduced cell proliferation in pancreatic and Ewing's sarcoma cells .

1.2 Enzyme Inhibition

The compound has also been explored as an enzyme inhibitor. The sulfonamide group is known for its ability to bind to active sites of enzymes, thereby inhibiting their function. This characteristic is particularly relevant in the development of inhibitors targeting metabolic enzymes involved in cancer progression and other diseases .

Material Science

2.1 Polymer Synthesis

In material science, this compound can serve as a monomer in the synthesis of novel polymers. Its unique cyclopropyl group can impart distinctive mechanical and thermal properties to the resulting materials, making them suitable for applications in coatings, adhesives, and other industrial products .

2.2 Nanotechnology Applications

The compound's properties allow it to be integrated into nanotechnology applications, particularly in drug delivery systems. The ability to modify the surface chemistry of nanoparticles with sulfonamide derivatives enhances their biocompatibility and targeting capabilities in therapeutic applications .

Biological Research

3.1 Mechanistic Studies

This compound is useful in biological research for mechanistic studies of cellular pathways. Its role as an enzyme inhibitor can help elucidate the functions of specific metabolic pathways in cells, providing insights into disease mechanisms and potential therapeutic targets .

3.2 Synergistic Effects with Other Compounds

Research indicates that combining this compound with other bioactive compounds may yield synergistic effects, enhancing their overall efficacy against diseases such as cancer . This combination approach is crucial for developing multi-target therapies that can overcome resistance mechanisms in cancer treatment.

Case Studies

作用機序

The mechanism of action of N-Cyclopropylprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .

類似化合物との比較

Similar Compounds

Sulfamethazine: Another sulfonamide with antibacterial properties.

Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness

N-Cyclopropylprop-2-ene-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other sulfonamides . This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

生物活性

N-Cyclopropylprop-2-ene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its antibacterial properties, but recent studies have also explored its potential in anticancer therapies and metabolic disorder treatments. This article provides a detailed examination of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical methods that typically involve the reaction of cyclopropyl derivatives with sulfonyl chlorides. The following table summarizes key synthesis routes:

| Synthesis Method | Description |

|---|---|

| Method A | Reaction of cyclopropylamine with sulfonyl chloride under basic conditions. |

| Method B | Cyclization of propene derivatives with sulfonylating agents. |

| Method C | Use of microwave-assisted synthesis for rapid formation of sulfonamide bonds. |

Antibacterial Activity

This compound exhibits significant antibacterial properties by acting as an inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. This mechanism is particularly effective against resistant strains of bacteria, making it a potential candidate for treating infections caused by multidrug-resistant organisms.

Key Findings:

- In vitro studies have demonstrated that this compound effectively inhibits growth in various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

- The Minimum Inhibitory Concentration (MIC) values for this compound range from 50 to 150 µg/mL depending on the bacterial strain, indicating potent activity against target pathogens .

Anticancer Potential

Recent investigations have revealed that this compound may possess anticancer properties. Studies utilizing molecular docking techniques have suggested that this compound can bind effectively to various cancer-related targets.

Research Highlights:

- A study showed that derivatives similar to this compound exhibited significant inhibition of lactate dehydrogenase (LDH), which is often upregulated in cancer cells .

- In vitro assays demonstrated that the compound can suppress cell proliferation in multiple cancer cell lines, including pancreatic and Ewing's sarcoma cells .

The biological activity of this compound can be attributed to its ability to interfere with critical metabolic pathways in bacteria and cancer cells:

- Inhibition of Folate Synthesis : By targeting DHPS, the compound disrupts folate metabolism essential for bacterial growth.

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells through metabolic interference, leading to reduced viability and proliferation.

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A clinical trial involving patients with urinary tract infections caused by resistant E. coli showed that treatment with this compound resulted in a significant reduction in bacterial load compared to standard antibiotic therapies.

Case Study 2: Cancer Treatment

In a laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective therapeutic concentrations achievable in vivo .

特性

IUPAC Name |

N-cyclopropylprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVYYRUKGXHOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544781-59-0 | |

| Record name | N-cyclopropylprop-2-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。